molecular formula C20H10F6N2O B2869093 2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 303152-81-0

2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No.: B2869093
CAS No.: 303152-81-0
M. Wt: 408.303
InChI Key: FQCADPXVUFMBDG-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a sophisticated chemical scaffold designed for advanced research and development, particularly in medicinal chemistry and crop protection. Its structure integrates two distinct 3-(trifluoromethyl)phenyl motifs—one linked via a phenoxy ether and another directly bonded to a pyridine core terminated with a nitrile group. This specific architecture makes it a valuable intermediate for constructing novel compounds with potential biological activity. The inclusion of trifluoromethyl (CF3) groups is a strategic feature in modern drug and agrochemical design. The strong electron-withdrawing nature and high lipophilicity of the CF3 group can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . Furthermore, pyridine is a privileged structure in pharmaceuticals and agrochemicals, contributing to the molecule's potential interactions with enzymes and receptors . This combination of features is characteristic of successful commercial products; for instance, TFMP derivatives are found in over 50% of FDA-approved fluorinated pharmaceuticals and are key ingredients in numerous herbicides, insecticides, and fungicides . This compound is supplied as a solid and is intended For Research Use Only . It is not for diagnostic or therapeutic use in humans or animals. Researchers are strongly advised to consult the Safety Data Sheet (SDS) prior to handling and to employ appropriate laboratory safety practices.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F6N2O/c21-19(22,23)14-4-1-3-12(9-14)17-8-7-13(11-27)18(28-17)29-16-6-2-5-15(10-16)20(24,25)26/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCADPXVUFMBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization with trifluoromethyl groups. One common method involves the reaction of 3-(trifluoromethyl)phenol with 2,6-dichloropyridine in the presence of a base to form the desired product. Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions, using reagents such as halogens or nucleophiles.

Scientific Research Applications

This compound finds extensive use in scientific research, particularly in the fields of:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Its stability and lipophilicity make it a useful probe in biological studies, including enzyme inhibition and receptor binding assays.

    Medicine: The compound’s unique properties are exploited in the design of drugs with improved pharmacokinetic profiles, enhancing their efficacy and safety.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in electronics and materials science.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target, but generally, the compound modulates the activity of its targets through non-covalent interactions.

Comparison with Similar Compounds

Key Structural Variations

The following compounds share the pyridine-3-carbonitrile scaffold but differ in substituents, leading to distinct physicochemical and functional properties:

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Key Differences
Target Compound (303152-81-0) 2: 3-(Trifluoromethyl)phenoxy
6: 3-(Trifluoromethyl)phenyl
C₂₀H₁₀F₆N₂O 408.3 High lipophilicity; dual CF₃ groups enhance stability.
6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine-3-carbonitrile (252060-04-1) 2: [3-(CF₃)phenyl]sulfanyl
6: 3-(CF₃)phenyl
C₂₀H₁₀F₆N₂S 424.3 Sulfanyl (S-) group increases polarizability but reduces metabolic stability compared to phenoxy.
6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile 2: Oxo
6: 4-Methoxyphenyl
C₁₄H₁₀F₃N₂O₂ 301.2 Methoxy group improves solubility; ketone reduces aromaticity.
5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile 2: 3-(CF₃)phenoxy
5: Acetyl
6: Methyl
C₁₈H₁₂F₃N₃O₂ 383.3 Acetyl and methyl groups introduce steric hindrance, potentially reducing binding affinity.

Physicochemical and Functional Insights

  • Lipophilicity : The target compound’s dual CF₃ groups result in higher logP compared to analogs with methoxy or sulfanyl substituents .
  • Solubility : Methoxy-containing analogs (e.g., CAS in ) exhibit improved aqueous solubility but lower membrane permeability.
  • Binding Interactions: Sulfanyl groups (e.g., ) may form weaker hydrogen bonds than phenoxy groups, impacting target affinity.
  • Metabolic Stability : CF₃ groups resist oxidative metabolism, whereas acetyl or methoxy groups may undergo faster hepatic clearance .

Biological Activity

The compound 2-[3-(trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a member of a class of trifluoromethylated compounds that have garnered attention due to their diverse biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C18H13F6N2O
  • Molecular Weight: 368.30 g/mol

This compound features a pyridine ring substituted with trifluoromethyl and phenoxy groups, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of trifluoromethylated compounds, particularly those related to pyridine derivatives, has been extensively studied. The following sections detail specific activities observed in research findings.

Anticancer Activity

Recent studies have shown that pyridine derivatives exhibit significant anticancer properties. For instance:

  • Cell Lines Tested: The compound demonstrated cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells.
  • IC50 Values: The IC50 values for these cell lines ranged from 5 μg/ml to 15 μg/ml, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 Value (μg/ml)Comparison Drug
PC310Doxorubicin
K5625Doxorubicin
HeLa15Doxorubicin
A54912Doxorubicin

The mechanism by which this compound exerts its anticancer effects may involve:

  • Apoptosis Induction: Flow cytometry assays indicated that the compound triggers apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest: Studies revealed that the compound caused G1 phase arrest in MCF-7 breast cancer cells, suggesting a targeted approach to inhibit cell proliferation .

Study 1: Synthesis and Evaluation

In a study focused on synthesizing trifluoromethylated pyridine derivatives, researchers designed a series of compounds including the target molecule. They evaluated their antifungal and anticancer properties through bioassays, reporting promising results particularly against fungal strains and several cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

Another significant study investigated the structure-activity relationship of trifluoromethylated compounds. It was found that substituents at specific positions on the pyridine ring significantly influenced biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhanced potency against various biological targets .

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